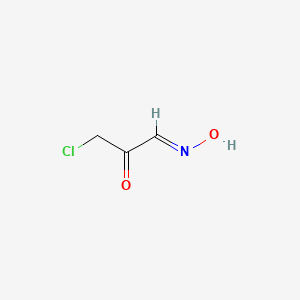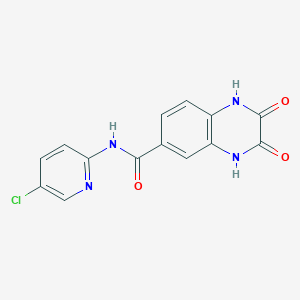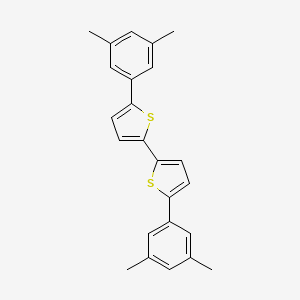
Rabeprazole-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rabeprazole-d3 is a deuterated form of Rabeprazole, a proton pump inhibitor used to reduce stomach acid production. Deuterated compounds are chemically identical to their non-deuterated counterparts, except that hydrogen atoms are replaced with deuterium, a stable hydrogen isotope. This modification can enhance the pharmacokinetic properties of the drug, such as its metabolic stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rabeprazole-d3 involves the incorporation of deuterium into the Rabeprazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in Rabeprazole with deuterium atoms using deuterated solvents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium into the Rabeprazole molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the deuterium content and ensure consistency.
化学反応の分析
Types of Reactions
Rabeprazole-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding sulfide form.
Substitution: Substitution reactions can occur at the pyridine ring or the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted pyridine or benzimidazole derivatives.
科学的研究の応用
Rabeprazole-d3 is used in various scientific research applications, including:
Pharmacokinetic Studies: Deuterated compounds like this compound are used to study the metabolic pathways and improve the pharmacokinetic profiles of drugs.
Biological Research: this compound is used to investigate the biological effects of proton pump inhibitors and their mechanisms of action.
Medical Research: It is used in the development of new therapeutic agents for treating acid-related disorders.
Industrial Applications: this compound is used in the pharmaceutical industry for the development of more stable and effective drug formulations.
作用機序
Rabeprazole-d3 exerts its effects by inhibiting the gastric H+/K+ ATPase enzyme, also known as the proton pump, located on the parietal cells of the stomach. This inhibition prevents the final step of gastric acid production, leading to reduced acid secretion. The molecular targets include the proton pump itself, and the pathways involved are related to the regulation of gastric acid secretion.
類似化合物との比較
Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Esomeprazole
Comparison
Rabeprazole-d3, like other proton pump inhibitors, inhibits gastric acid secretion by targeting the proton pump. the deuterium substitution in this compound can enhance its metabolic stability and prolong its duration of action compared to non-deuterated proton pump inhibitors. This makes this compound unique in its pharmacokinetic profile and potentially more effective in certain clinical scenarios.
特性
CAS番号 |
934295-30-4 |
|---|---|
分子式 |
C18H21N3O3S |
分子量 |
362.5 g/mol |
IUPAC名 |
2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3 |
InChIキー |
YREYEVIYCVEVJK-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C |
正規SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium](/img/structure/B14140865.png)
![2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid](/img/structure/B14140866.png)




![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)

![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)

![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)



